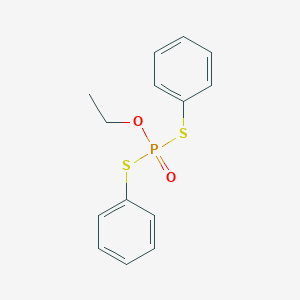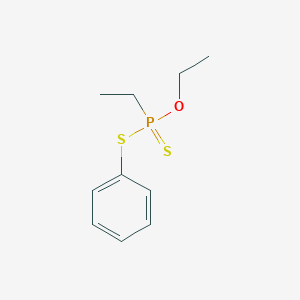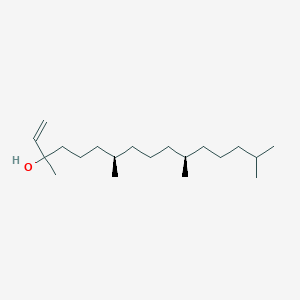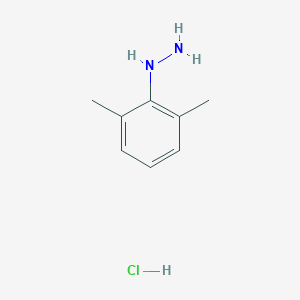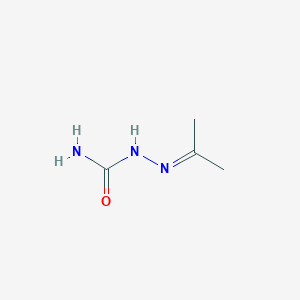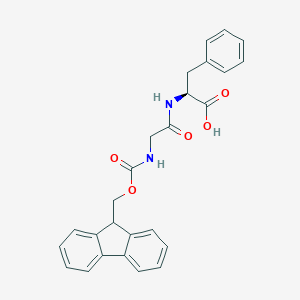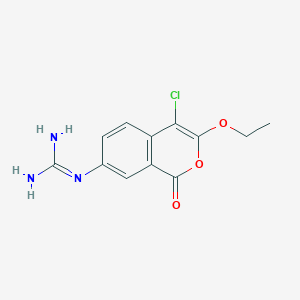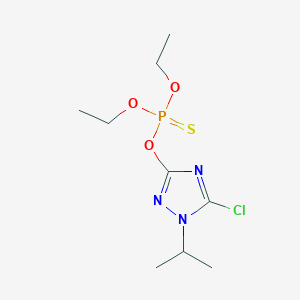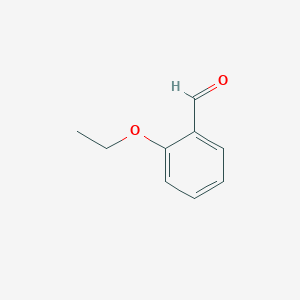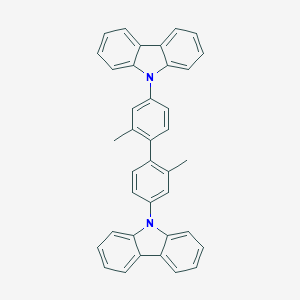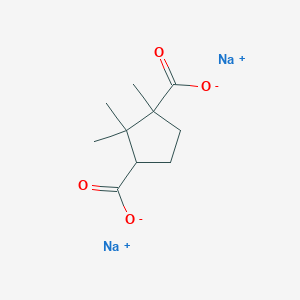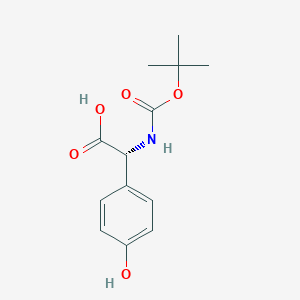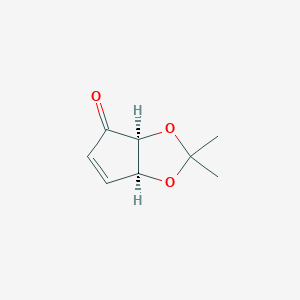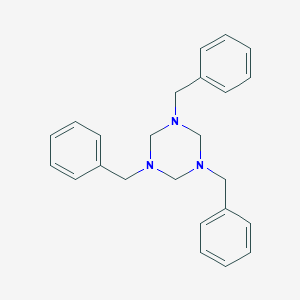
1,3,5-tribencil-1,3,5-triazinan
Descripción general
Descripción
1,3,5-tribenzyl-1,3,5-triazinane is a chemical compound with the molecular formula C24H27N3 and a molecular weight of 357.49 g/mol . It is a white solid with a melting point of 49-51°C and a boiling point of 100°C at 0.005 mmHg . This compound is used in various chemical reactions and has applications in scientific research.
Aplicaciones Científicas De Investigación
1,3,5-tribenzyl-1,3,5-triazinane has several scientific research applications:
Mecanismo De Acción
Target of Action
It is known that triazine derivatives exhibit a wide range of biological activities, including antimalarial, antimicrobial, anti-cancer, and anti-viral activities .
Mode of Action
It’s known that triazine derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
It’s known that triazine derivatives can influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Métodos De Preparación
1,3,5-tribenzyl-1,3,5-triazinane can be synthesized through the reaction of benzyl chloride with ammonia and formaldehyde . The reaction typically involves the following steps:
Reagents: Benzyl chloride, ammonia, and formaldehyde.
Reaction Conditions: The reaction is carried out in a round-bottomed flask equipped with a reflux condenser.
Yield: The synthesis route developed by Smith and his team achieved a yield of approximately 94%.
Análisis De Reacciones Químicas
1,3,5-tribenzyl-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common reagents and conditions used in these reactions include trifluoromethanesulfonic acid and ketene silyl acetals . Major products formed from these reactions include alkyl β-aminocarboxylates .
Comparación Con Compuestos Similares
1,3,5-tribenzyl-1,3,5-triazinane can be compared with other similar compounds, such as:
1,3,5-Triacryloylhexahydro-1,3,5-triazine: This compound is used in polymer chemistry and has different functional groups compared to 1,3,5-tribenzyl-1,3,5-triazinane.
1,3,5-Trimethylhexahydro-1,3,5-triazine: This compound is used as a reagent in organic synthesis and has a simpler structure.
1,3,5-Triphenylhexahydro-1,3,5-triazine: This compound is used in the synthesis of various organic compounds and has a different substitution pattern.
The uniqueness of 1,3,5-tribenzyl-1,3,5-triazinane lies in its specific structure and its ability to form stable complexes with metal ions, making it valuable in catalytic processes .
Propiedades
IUPAC Name |
1,3,5-tribenzyl-1,3,5-triazinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3/c1-4-10-22(11-5-1)16-25-19-26(17-23-12-6-2-7-13-23)21-27(20-25)18-24-14-8-3-9-15-24/h1-15H,16-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVZIRPJPFJGFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(CN(CN1CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180157 | |
| Record name | 1,3,5-Tribenzylhexahydro-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2547-66-2 | |
| Record name | Hexahydro-1,3,5-tris(phenylmethyl)-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2547-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Tribenzylhexahydro-1,3,5-triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002547662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2547-66-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169717 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Tribenzylhexahydro-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-tribenzylhexahydro-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.029 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,5-Tribenzylhexahydro-1,3,5-triazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NB44XJH3W2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,3,5-tribenzylhexahydro-1,3,5-triazine contribute to the formation of single-site ethylene trimerization catalysts?
A: 1,3,5-Tribenzylhexahydro-1,3,5-triazine (TAC) acts as a ligand, coordinating with chromium to form the active site of a heterogeneous ethylene trimerization catalyst. [] This assembly process, studied using X-ray absorption spectroscopy, involves the TAC ligand coordinating to a reduced chromium species on a silica support in the presence of dichloromethane. [] The resulting catalyst exhibits a more controlled structure, mimicking the characteristics of its homogenous counterparts and leading to improved control over the polymerization process. []
Q2: What is the role of dichloromethane in the formation of the chromium-TAC complex on the silica support?
A: Dichloromethane plays a crucial role in the formation of the active catalyst. [] While acting as a solvent, it also participates in a redox reaction, providing a chloride ligand to the chromium center. [] This chloride ligand completes the six-fold coordination sphere around the chromium atom, alongside the TAC ligand and oxygen atoms from the silica support. [] This process also results in the oxidation of the surface chromium from Cr(II) to Cr(III), the active oxidation state for ethylene trimerization. []
Q3: Are there any studies on the catalytic activity of silica-supported 1,3,5-tribenzylhexahydro-1,3,5-triazine-CrCl3 catalysts?
A: While the provided abstracts don't offer detailed data on catalytic performance, one study mentions the preparation and activity evaluation of a SiO2-supported 1,3,5-tribenzylhexahydro-1,3,5-triazine-CrCl3 catalyst for ethylene polymerization. [] This suggests the catalyst's potential in polymerization reactions, although further research is needed to understand its activity, selectivity, and other characteristics in detail.
Q4: What is the significance of creating a heterogeneous single-site catalyst for ethylene trimerization?
A: Traditional Phillips-type catalysts, while widely used in polyethylene production, suffer from broad molecular weight distribution due to the presence of diverse active sites. [] Creating a heterogeneous single-site catalyst, where the active site is uniform and well-defined, offers better control over the polymerization process. [] This control can lead to polymers with desired properties, such as narrower molecular weight distribution and specific chain lengths, enhancing the material's performance for various applications. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


